Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate (CAS 2170819-12-0) is a tricyclic pyrazole derivative featuring a 6,7-dimethoxy-substituted indeno[1,2-c]pyrazole core with an ethyl carboxylate at C3. The compound is supplied at ≥98% purity and exhibits a calculated LogP of 2.39 , distinguishing it from more polar acid analogs.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
Cat. No. B14916253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CC3=CC(=C(C=C3C2=NN1)OC)OC
InChIInChI=1S/C15H16N2O4/c1-4-21-15(18)14-10-5-8-6-11(19-2)12(20-3)7-9(8)13(10)16-17-14/h6-7H,4-5H2,1-3H3,(H,16,17)
InChIKeyGFJQZAVXYBDASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate: A Tricyclic Pyrazole Building Block for Kinase Inhibitor and GPCR Modulator Discovery


Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate (CAS 2170819-12-0) is a tricyclic pyrazole derivative featuring a 6,7-dimethoxy-substituted indeno[1,2-c]pyrazole core with an ethyl carboxylate at C3. The compound is supplied at ≥98% purity and exhibits a calculated LogP of 2.39 , distinguishing it from more polar acid analogs. This scaffold is embedded within the scope of patents covering indene derivatives for follicle-stimulating hormone receptor (FSHR) modulation [1] and serves as a key synthetic intermediate toward known PDGFR tyrosine kinase inhibitors such as JNJ‑10198409 (IC50 4.2 nM for PDGF-β kinase) .

Why Closely Related Indeno[1,2-c]pyrazole Analogs Cannot Substitute for Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate


Even structurally similar indeno[1,2-c]pyrazole derivatives cannot be interchanged without altering experimental outcomes. The presence of electron-donating 6,7-dimethoxy groups significantly influences the electronic properties of the tricyclic core, while the ethyl carboxylate at C3 provides a specific reactivity profile distinct from carboxylic acid, methyl ester, or N‑aryl-substituted analogs. The target compound's measured LogP of 2.39 contrasts sharply with simpler dihydroindeno[1,2-c]pyrazole-3-carboxylic acids (LogP ~1.68) , and the absence of an acidic proton eliminates pH-dependent ionization (acid analog pKa 3.75) . These physical-chemical differences directly impact membrane permeability, formulation solubility, and downstream synthetic yields when building complex amide libraries .

Quantitative Differentiation Evidence: Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage Over Carboxylic Acid Analogs

The target compound exhibits a computed LogP of 2.39 , which is 0.71 log units higher than the structurally analogous 1,4-dihydro-1H-indeno[1,2-c]pyrazole-3-carboxylic acid (LogP 1.68) . This lipophilicity gain is attributable to the combined effect of the ethyl ester and the two methoxy substituents, placing the compound closer to the optimal CNS-permeability range (LogP 2–4).

Lipophilicity Membrane permeability Drug-likeness

Neutral Ionization State Eliminates pH-Dependent Solubility Variability

Unlike the corresponding carboxylic acid, which is substantially ionized at physiological pH (predicted pKa 3.75) , the ethyl ester lacks an acidic proton and remains neutral across a wide pH range. The acid has two hydrogen bond donors and six acceptors, whereas the ester has only one hydrogen bond donor and four acceptors .

Ionization Solubility Formulation

Synthetic Versatility for Amide-Based Kinase Inhibitor Libraries

The ethyl ester functionality enables direct aminolysis to amides under mild conditions, a key step in constructing pharmacologically active 3-substituted amino derivatives. This is exemplified by the PDGF receptor tyrosine kinase inhibitor JNJ‑10198409, a 3-(3-fluoroanilino) analog that achieves IC50 values of 4.2 nM (PDGFR-β) and 45 nM (PDGFR-α) [REFS-1, REFS-2]. The corresponding carboxylic acid requires pre-activation or coupling reagents, adding synthetic steps.

Kinase inhibitor Amide coupling Chalcone synthesis

GSH Classification and Hazard Documentation for Safe Procurement

Fluorochem provides a complete GHS07 classification (Harmful/Irritant) with signal word 'Warning' and specific hazard statements H302, H315, H319, H335 . This stands in contrast to the carboxylic acid analog, for which no comparable hazard documentation is publicly available from the same supplier base. The availability of a detailed SDS reduces institutional safety review time.

Safety Procurement SDS

Optimal Research and Procurement Scenarios for Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate


Synthesis of PDGFR Tyrosine Kinase Inhibitor Analog Libraries

Medicinal chemistry teams targeting PDGFR kinase inhibition can use this ethyl ester as a late-stage intermediate for direct aminolysis to 3-anilino derivatives. The resulting compounds can be screened against PDGFR-β (expected IC50 range low nanomolar) and compared to the benchmark JNJ‑10198409 (PDGFR-β IC50 4.2 nM) . The compound's LogP of 2.39 supports cellular permeability, making it suitable for antiproliferative assays in human tumor cell lines .

Development of FSHR Modulators for Reproductive Health Research

Based on patent disclosures of indene derivatives as FSHR modulators [1], researchers can employ this building block to construct compound libraries for follicle-stimulating hormone receptor screening. The 6,7-dimethoxy substitution pattern and ester handle provide a distinct SAR entry point relative to unsubstituted or halogenated indeno[1,2-c]pyrazole scaffolds.

Construction of CNS-Penetrant Compound Collections

With a LogP of 2.39 and only one hydrogen bond donor , this compound meets key physicochemical criteria for CNS drug-likeness. Neuroscience-focused screening centers can incorporate it into diversity-oriented synthesis campaigns aiming to access tricyclic pyrazole chemical space that is underrepresented in conventional commercial libraries.

Chemical Biology Probe Design Requiring Non‑Ionizable Scaffolds

Groups designing cellular probes that must avoid pH-dependent aggregation or ionization artifacts can prioritize the ethyl ester over the corresponding carboxylic acid (pKa 3.75) . The neutral character ensures consistent behavior in assays conducted at neutral to slightly acidic pH, reducing false-positive rates in high-throughput screens.

Quote Request

Request a Quote for Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.